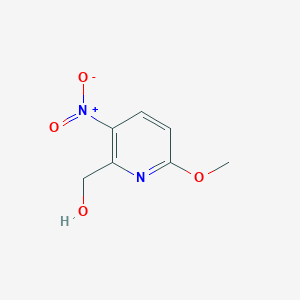

(6-Methoxy-3-nitropyridin-2-yl)methanol

Description

(6-Methoxy-3-nitropyridin-2-yl)methanol is a nitro-substituted pyridine derivative characterized by a methoxy group at position 6, a nitro group at position 3, and a hydroxymethyl group at position 2 (Figure 1). This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C7H8N2O4 |

|---|---|

Molecular Weight |

184.15 g/mol |

IUPAC Name |

(6-methoxy-3-nitropyridin-2-yl)methanol |

InChI |

InChI=1S/C7H8N2O4/c1-13-7-3-2-6(9(11)12)5(4-10)8-7/h2-3,10H,4H2,1H3 |

InChI Key |

IJEHUOHYXIREFD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(C=C1)[N+](=O)[O-])CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-3-nitropyridin-2-yl)methanol typically involves the nitration of 6-methoxypyridine followed by reduction and subsequent functional group transformations. One common method involves the following steps:

Nitration: 6-Methoxypyridine is nitrated using a mixture of nitric acid and sulfuric acid to yield 6-methoxy-3-nitropyridine.

Reduction: The nitro group is reduced to an amino group using palladium on carbon (Pd/C) as a catalyst under hydrogen gas, resulting in 6-methoxy-3-aminopyridine.

Hydroxymethylation: The amino group is then converted to a hydroxymethyl group through a series of reactions involving formaldehyde and other reagents

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (6-Methoxy-3-nitropyridin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed:

Oxidation: (6-Methoxy-3-nitropyridin-2-yl)carboxylic acid.

Reduction: (6-Methoxy-3-aminopyridin-2-yl)methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Scientific Research Applications

(6-Methoxy-3-nitropyridin-2-yl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of (6-Methoxy-3-nitropyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy and hydroxymethyl groups may also play a role in modulating the compound’s activity and selectivity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between (6-Methoxy-3-nitropyridin-2-yl)methanol and analogous compounds:

Key Observations :

- Substituent Effects: Replacing the hydroxymethyl group in the target compound with bulkier groups (e.g., ester in or sulfanylpropanoic acid in ) increases molecular weight and alters solubility.

- Positional Isomerism: (6-Nitropyridin-3-yl)methanol is a positional isomer with the nitro group at position 6 instead of 3. This shift likely reduces electron-withdrawing effects at position 2, impacting reactivity in further substitutions.

- Synthetic Yields: Ethyl cyano(6-methoxy-3-nitropyridin-2-yl)acetate achieves a 75% yield via condensation reactions, suggesting that similar strategies could optimize the target compound's synthesis.

Biological Activity

(6-Methoxy-3-nitropyridin-2-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

The compound, with the molecular formula C7H9N2O3, features a pyridine ring substituted with a methoxy and nitro group, which significantly influence its biological activity. The presence of these functional groups can enhance the compound's interaction with biological targets.

The biological activity of this compound primarily arises from its interaction with various enzymes and cellular pathways.

1. Enzyme Interactions

Research indicates that this compound may act as a substrate or inhibitor for several enzymes involved in metabolic pathways. For instance, it has been shown to interact with oxidoreductases, potentially leading to alterations in reactive oxygen species (ROS) production, which is crucial in oxidative stress responses.

2. Cellular Effects

In vitro studies have demonstrated that this compound can modulate cell signaling pathways and gene expression. It influences transcription factors associated with stress responses, thereby affecting cellular metabolism and survival.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and favorable distribution characteristics. It is not a substrate for P-glycoprotein (P-gp), indicating potential for widespread bioavailability without significant drug-drug interactions.

Antioxidant Properties

Studies have highlighted the compound's ability to mitigate oxidative stress in various cell types. At lower concentrations, it may enhance cellular defense mechanisms, while higher concentrations could lead to toxicity due to excessive ROS generation.

Anticancer Potential

In cancer research contexts, this compound has shown promise as an anticancer agent. It has been evaluated against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity and growth inhibition. For example, it exhibited significant inhibitory effects on leukemia and solid tumor cell lines .

In Vitro Studies

A series of experiments assessed the compound's efficacy across different cancer models:

- Leukemia Cell Lines : Inhibition rates of up to 70% were observed at optimal concentrations.

- Solid Tumors : The compound showed a dose-dependent response, highlighting its potential as a lead compound for further development .

Animal Models

In vivo studies indicated that administration of this compound resulted in reduced tumor sizes in mice models when dosed appropriately. These findings support the need for further exploration into its therapeutic index and safety profile .

Summary of Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.